Cas no 338978-85-1 (6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole)
6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-2-(4-chlorophenyl)-1-[(3-chlorophenyl)methoxy]-1H-1,3-benzodiazole
- 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
- 6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
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- Inchi: 1S/C20H13Cl3N2O/c21-15-6-4-14(5-7-15)20-24-18-9-8-17(23)11-19(18)25(20)26-12-13-2-1-3-16(22)10-13/h1-11H,12H2
- InChI Key: PZQBLYDFLXJKLL-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C(C1C=CC(=CC=1)Cl)=N2)OCC1C=CC=C(C=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 460
- XLogP3: 6.9
- Topological Polar Surface Area: 27
6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623981-1mg |
6-Chloro-1-((3-chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338978-85-1 | 98% | 1mg |
¥436.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623981-2mg |
6-Chloro-1-((3-chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338978-85-1 | 98% | 2mg |
¥619.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623981-5mg |
6-Chloro-1-((3-chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338978-85-1 | 98% | 5mg |
¥672.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623981-10mg |
6-Chloro-1-((3-chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338978-85-1 | 98% | 10mg |
¥934.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623981-20mg |
6-Chloro-1-((3-chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338978-85-1 | 98% | 20mg |
¥1365.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623981-25mg |
6-Chloro-1-((3-chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338978-85-1 | 98% | 25mg |
¥1293.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623981-50mg |
6-Chloro-1-((3-chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338978-85-1 | 98% | 50mg |
¥1234.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623981-100mg |
6-Chloro-1-((3-chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338978-85-1 | 98% | 100mg |
¥1911.00 | 2024-05-18 |
6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
Introduction to 6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole (CAS No. 338978-85-1)
6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole, identified by its Chemical Abstracts Service number 338978-85-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzimidazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple chloro substituents and a benzyl oxygen group in its molecular framework endows it with unique chemical properties that make it a promising candidate for further exploration in drug discovery.
The molecular structure of 6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole consists of a central benzimidazole core, which is flanked by chloro-substituted phenyl rings and a chlorobenzyl oxygen moiety. This arrangement not only contributes to its distinct electronic and steric characteristics but also opens up numerous possibilities for interactions with biological targets. The chlorine atoms, in particular, are known to enhance the lipophilicity and binding affinity of molecules, making them valuable in the design of pharmacophores.
In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives as therapeutic agents. These compounds have shown potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. The specific substitution pattern in 6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole suggests that it may exhibit inhibitory activity against certain enzymes or receptors involved in pathological processes. For instance, benzimidazole derivatives have been reported to interact with kinases and other signaling proteins, which are often dysregulated in cancer cells.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and quantum mechanics calculations, researchers can predict how 6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole might bind to its target proteins. This approach has been instrumental in the development of targeted therapies that exhibit high specificity and low toxicity. The chloro substituents, in particular, are expected to play a crucial role in modulating the binding interactions by forming hydrogen bonds or hydrophobic contacts with the amino acid residues of the target protein.
Moreover, the benzyl oxygen group in the molecule introduces a polar moiety that could enhance solubility and bioavailability upon administration. This is particularly important for oral formulations where poor solubility often limits therapeutic efficacy. The combination of lipophilic and hydrophilic features in 6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole makes it an intriguing candidate for further optimization to improve pharmacokinetic properties.
Recent studies have highlighted the importance of benzimidazole derivatives in modulating immune responses. Compounds with similar structural motifs have been investigated for their potential to inhibit inflammatory pathways or enhance immune cell function. The presence of multiple halogen atoms in 6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole may contribute to its ability to interfere with signaling cascades involved in inflammation. For example, it could potentially inhibit the activity of nuclear factor kappa B (NFκB), a transcription factor central to inflammatory processes.
In addition to its immunomodulatory potential, this compound may also exhibit antiviral or antibacterial properties. Benzimidazoles have been known to disrupt nucleic acid synthesis or interfere with bacterial cell wall synthesis. The specific substitution pattern in 6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole could enhance its ability to interact with viral proteases or bacterial enzymes essential for survival. This makes it a promising candidate for developing novel antimicrobial agents against resistant strains.
The synthesis of 6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the benzimidazole core through condensation reactions followed by selective functionalization at various positions using chlorinating agents and protecting groups. The introduction of the chlorobenzyl oxygen group typically involves etherification reactions under controlled conditions to prevent unwanted side products.
Once synthesized, rigorous analytical characterization is essential to confirm the identity and purity of the compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to verify the molecular structure and assess impurity levels. These analytical data are critical for ensuring that the compound meets pharmaceutical standards before proceeding with preclinical studies.
The preclinical evaluation of 6-Chloro-1-[(3-chlorobenziall)oxy]-2-(4-ch lorophenyl)-lH-l , 3 -benzimidazole will focus on assessing its pharmacological activity, toxicity profile ,and pharmacokinetic behavior .In vitro assays will be conducted to evaluate its interaction with relevant biological targets ,such as enzymes or receptors ,whilein vivo studies will provide insights into its efficacy and safety .The presence o f multiple halogen atoms suggests that this compound may exhibit potent activity ,but further studies are needed t o elucidate its mechanism o f action . p > < p > One o fthe most exciting aspects o fthis research isits potential t o lead t othe development o fnew therapies f or diseases with unmet medical needs .The benzim idazol e scaffold has proven t be highly versatile ,and modifications such as those seenin 6 -Ch lor o - 1 - [( 3 - ch lor ob enz y l ) oxy ] - 2 - ( 4 - ch lor o phen y l ) - l H - 13 - b enz im id az ol e offer new opportunities f or drug discovery .By understanding how this compound interacts with biological systems ,scientists can design even more effective drugs based on similar structures . p > < p > As research progresses ,it is likely that additional derivatives o fbenzim idazoles will emerge as promising therapeutic agents .The study o fcompounds like 6 -Ch lor o - 13 [( 3 - ch lor ob enz y l ) oxy ] - 2 - ( 4 - ch lor o phen y l ) - l H - 13 - b enz im id az ol e underscores the importance o fsynthetic chemistry and medicinal chemistry i n advancing healthcare .These efforts not only contribute t ot he scientific literature but also hold great promise f or improving patient outcomes i nthe future . p >
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